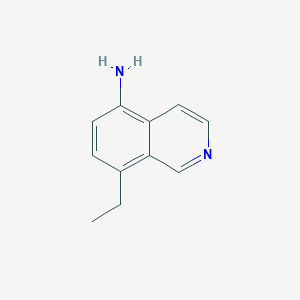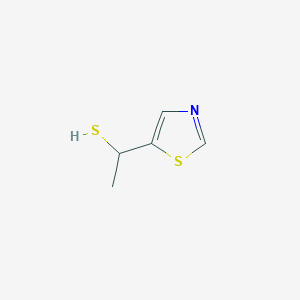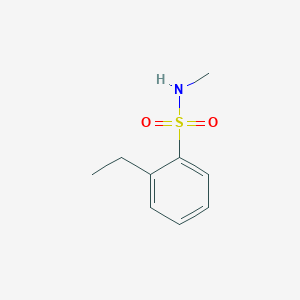![molecular formula C12H18FNO B13294030 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13294030.png)
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18FNO It is a derivative of butanol, featuring a fluorinated aromatic ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-1-ol typically involves the reaction of 3-fluoro-4-methylbenzylamine with butanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reductive amination techniques, with optimization for yield and purity. The use of continuous flow reactors and automated purification systems could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-one.
Reduction: Formation of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}butane.
Substitution: Formation of 2-{[(3-Amino-4-methylphenyl)methyl]amino}butan-1-ol.
Scientific Research Applications
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}ethan-1-ol
- 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol
- 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}pentan-1-ol
Uniqueness
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-1-ol is unique due to its specific combination of a fluorinated aromatic ring and an amino alcohol structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-[(3-fluoro-4-methylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H18FNO/c1-3-11(8-15)14-7-10-5-4-9(2)12(13)6-10/h4-6,11,14-15H,3,7-8H2,1-2H3 |
InChI Key |
LYEAIGZHNFUKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


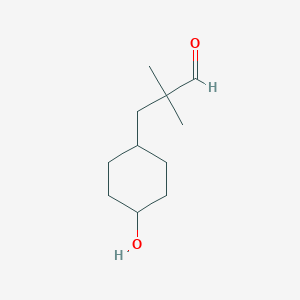
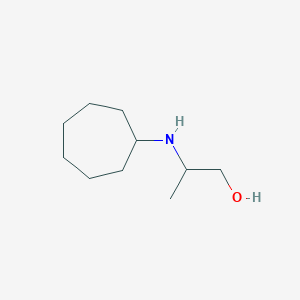
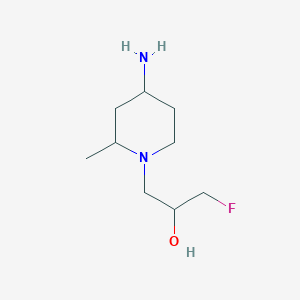
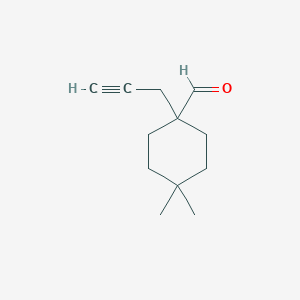
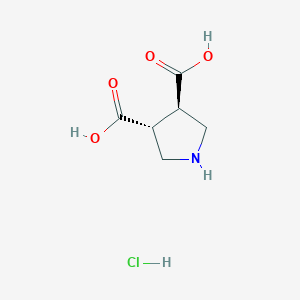
![4-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13293974.png)
amine](/img/structure/B13293976.png)
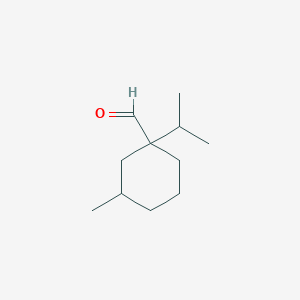
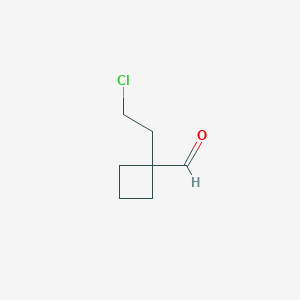

amine](/img/structure/B13293999.png)
